2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
説明
2-(2-Methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a 2-methoxyphenyl group at position 2, a methyl group at position 5, and pyridin-3-yl substituents at both the N and 7 positions of the heterocyclic core. The pyridinyl substituents likely enhance solubility and influence binding interactions with biological targets, while the methoxyphenyl group contributes to π-π stacking and steric effects .
特性
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N,7-dipyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-8-6-12-26-14-17)21(16-7-5-11-25-13-16)31-24(27-15)29-22(30-31)18-9-3-4-10-19(18)33-2/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABQRDVUPBHVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of action
Triazole compounds, including “2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” and “2-(2-methoxyphenyl)-5-methyl-N,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide”, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities.
Mode of action
The mode of action of triazoles involves their interaction with their targets, which can lead to various changes in the biological system. .
Biochemical pathways
Triazoles can affect various biochemical pathways due to their ability to interact with different enzymes and receptors
Pharmacokinetics
The ADME properties of triazoles can vary widely depending on their specific structures
Result of action
The molecular and cellular effects of triazoles can be diverse due to their ability to interact with various targets
Action environment
Environmental factors can influence the action, efficacy, and stability of triazoles. .
生物活性
The compound 2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have indicated that derivatives of triazoles exhibit promising anticancer properties. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) using MTT assays .
- The IC50 values for these compounds ranged from 5.42 μM to 30.25 μM , demonstrating effective inhibition of cell proliferation compared to standard drugs like sorafenib .
- Mechanism of Action :
- Other Biological Activities :
Case Studies
Several studies have explored the biological activity of related triazole compounds:
- Study 1 : A series of triazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 and A549 cell lines. The most potent derivatives exhibited IC50 values below 10 μM, indicating strong cytotoxic potential .
- Study 2 : Investigation into the anti-inflammatory properties revealed that certain derivatives not only inhibited pro-inflammatory cytokines but also reduced inflammation in animal models .
Table 1: Cytotoxicity of Triazole Derivatives
科学的研究の応用
Anticancer Activity
Research has demonstrated that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer properties. Specifically, they have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle at the G2/M phase in cancer cells. This mechanism is crucial for developing new cancer therapies that target rapidly dividing cells .
Antiviral Properties
The compound has potential applications in antiviral research. Similar derivatives have been found to inhibit the influenza virus's RNA polymerase by disrupting the heterodimerization of the PA–PB1 subunits. This suggests that the compound could be explored as a therapeutic agent against viral infections .
Inhibitors of Enzymatic Activity
The compound may also serve as an inhibitor of specific enzymes implicated in various diseases. For instance, compounds related to this structure have shown promise as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico studies suggest that optimizing these compounds could enhance their efficacy as anti-inflammatory agents .
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Apoptosis Induction : A study demonstrated that a related triazolo-pyrimidine compound effectively induced apoptosis in human cancer cell lines through mitochondrial pathways. The research highlighted its potential as a lead compound for further development in cancer therapy .
- Antiviral Activity Assessment : Another investigation focused on a derivative's ability to inhibit influenza virus replication in vitro. The results indicated a significant reduction in viral load when treated with the compound, showcasing its potential as an antiviral agent.
類似化合物との比較
Key Observations :
- Pyridinyl vs. Phenyl Substitutions : Pyridinyl groups (as in the target compound) introduce nitrogen atoms, improving solubility and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., 5c or ).
- Methoxy Positioning : The 2-methoxyphenyl group in the target compound may sterically hinder interactions compared to 3,4,5-trimethoxyphenyl derivatives (e.g., 5c), which exhibit higher lipophilicity .
Key Observations :
- Pyridinyl-containing substrates may require optimized reaction conditions (e.g., higher temperatures or polar solvents) due to reduced nucleophilicity compared to phenyl analogs.
Physicochemical and Spectroscopic Properties
Key Observations :
- Methoxy and pyridinyl groups produce characteristic 13C NMR shifts at ~56–60 ppm (OCH3) and ~140–160 ppm (aromatic carbons) .
- Higher molecular weight of the target compound (vs. 5c or 5g) correlates with increased HRMS m/z.
Pharmacological and Functional Comparisons
- CB2 Receptor Modulation : Pyridinyl-substituted triazolo[1,5-a]pyrimidines (e.g., Baraldi’s derivatives) act as CB2 inverse agonists, with substituents at position 2 dictating functional activity (partial agonism vs. inverse agonism) . The target compound’s dual pyridinyl groups may enhance selectivity for CB2 over CB1 receptors.
- Antimicrobial Activity : Analog 5k (IC50: 513 m/z) showed superior activity against Enterococcus faecium compared to phenyl-substituted derivatives, suggesting pyridinyl groups improve membrane penetration .
- Kinase Inhibition : Derivatives like 2h exhibited mTOR inhibitory activity (IC50: <1 µM), attributed to thioether linkages and methoxyphenyl groups .
Q & A
Q. What are the common synthetic routes for preparing this triazolopyrimidine derivative, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-component reactions (MCRs) or stepwise cyclization. A widely used method employs 3-amino-1,2,4-triazoles, aromatic aldehydes, and acetoacetamide derivatives under microwave irradiation or reflux in solvents like DMF or acetic acid . For example, heating at 80–100°C in DMF with catalytic acid enhances cyclization efficiency. Yield optimization requires strict control of stoichiometry (1:1:1 molar ratio of triazole, aldehyde, and acetoacetamide) and reaction time (6–12 hours). Purity is improved via recrystallization from ethanol or column chromatography using ethyl acetate/hexane .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and diastereotopic protons in the dihydropyrimidine ring .
- X-ray crystallography : Resolves the fused triazolo-pyrimidine core and spatial arrangement of substituents. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.588 Å, b = 10.730 Å) are commonly observed .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 438.5 g/mol) .
Q. How do structural modifications at the pyridine or methoxyphenyl groups affect solubility and stability?
Introducing hydrophilic groups (e.g., hydroxyl or acetyl) at the para-position of the phenyl ring enhances aqueous solubility. Conversely, lipophilic substituents like bromine or chlorine improve membrane permeability but reduce stability in polar solvents. Stability assays (e.g., HPLC under accelerated degradation conditions) are recommended to assess hydrolytic susceptibility of the amide bond .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?
Regioselectivity is controlled by adjusting reaction conditions:
- Acidic vs. ionic conditions : Using HCl/EtOH favors 5-methyl-7-aryl regioisomers, while ionic liquids promote 7-methyl-5-aryl products .
- Microwave-assisted synthesis : Enhances reaction homogeneity and reduces byproduct formation. For example, 80°C/150 W irradiation for 20 minutes achieves >90% selectivity for the 4,7-dihydro isomer .
- Catalyst screening : APTS (3-aminopropyltriethoxysilane) in ethanol improves cyclization efficiency .
Q. What in vitro and in vivo models are suitable for evaluating its kinase inhibition or anticancer activity?
- Kinase assays : Use recombinant kinases (e.g., mTOR or EGFR) with ATP-Glo™ luminescence kits to measure IC50 values. Structural analogs have shown IC50 < 1 µM against mTOR .
- Cell-based assays : Test antiproliferative effects on HeLa or HepG2 cells via MTT assays. Note that the 3-methoxyphenyl substituent enhances cytotoxicity (IC50 ~ 5 µM) compared to halogenated derivatives .
- In vivo models : Xenograft mice (e.g., HCC-LM3 tumors) with oral dosing (10–50 mg/kg/day) to assess tumor growth inhibition and pharmacokinetics .
Q. How can contradictory data on biological activity be resolved?
Contradictions often arise from substituent-dependent effects or assay variability. Strategies include:
- Meta-analysis : Compare IC50 values across studies with standardized protocols (e.g., ATP concentration in kinase assays) .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace pyridin-3-yl with thiophene) and retest activity .
- Molecular docking : Validate target binding poses using software like AutoDock Vina. For example, the carboxamide group forms hydrogen bonds with kinase active sites, while the methoxyphenyl moiety occupies hydrophobic pockets .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target interactions .
- Proteomic analysis : Use SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein expression changes post-treatment .
- Metabolite identification : LC-MS/MS to detect reactive intermediates that may cause toxicity .
Methodological Notes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
